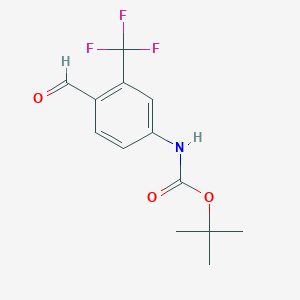

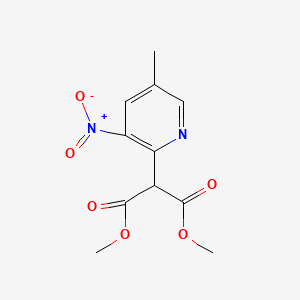

tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate

カタログ番号:

B2406596

CAS番号:

1260805-27-3

分子量:

289.254

InChIキー:

QLNJXCDFOMWSFT-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

N–CF3 Bonds in a Carbamate and a Triazene

- Research Context: This study investigates the molecular structure of tert-Butyl N-trifluoromethylcarbamate. It reveals an unusually short N-CF3 bond and lengthened N-C(O2) bond. The study highlights the planarity of the molecule's CNC(=O)OC section and the staggering of CC3 and CF3 groups relative to the C-O bond. Hydrogen bonding is observed to link the molecules into infinite chains (Brauer, Burger, Pawelke, & Wilke, 1988).

Synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by Asymmetric Mannich Reaction

- Research Context: This paper details the synthesis of a specific tert-Butyl carbamate through an asymmetric Mannich reaction. The process involves chiral amino carbonyl compounds and highlights synthesis methods, proline catalysis, purification, waste disposal, and safety (Yang, Pan, & List, 2009).

Synthesis, Antiarrhythmic and Hypotensive Activity of Some Novel 1,3-Disubstituted Ureas and Phenyl N-Substituted Carbamates

- Research Context: This study explores the synthesis and evaluation of phenyl N-substituted carbamates for their potential antiarrhythmic and hypotensive properties. It emphasizes the compound 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea for its strong hypotensive action (Chalina, Chakarova, & Staneva, 1998).

tert-Butyl (Phenylsulfonyl)alkyl-N-hydroxycarbamates: The First Class of N-(Boc) Nitrone Equivalents

- Research Context: This research introduces tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones. The study describes their preparation from aldehydes and tert-butyl N-hydroxycarbamate and their use as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

α-Aminated Methyllithium by DTBB-catalysed Lithiation of a N-(Chloromethyl) Carbamate

- Research Context: This paper covers the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium and various electrophiles, leading to functionalised carbamates. It also discusses deprotection techniques for aromatic and aliphatic aldehyde derivatives (Ortiz, Guijarro, & Yus, 1999).

Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers

- Research Context: This study demonstrates the use of aqueous phosphoric acid as a mild and environmentally benign reagent for deprotecting tert-butyl carbamates. It shows good selectivity and is useful in preserving the stereochemical integrity of substrates in various synthesis processes (Li et al., 2006).

特性

IUPAC Name |

tert-butyl N-[4-formyl-3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-9-5-4-8(7-18)10(6-9)13(14,15)16/h4-7H,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNJXCDFOMWSFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

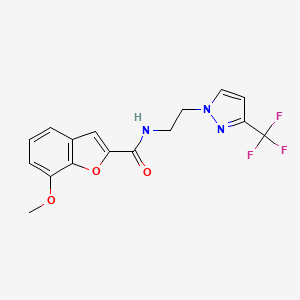

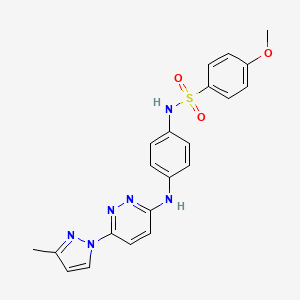

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-methyl-2-...

Cat. No.: B2406513

CAS No.: 872206-67-2

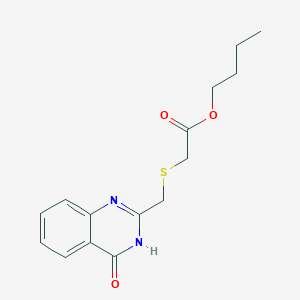

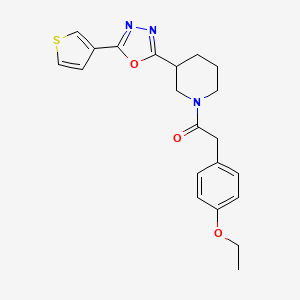

(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-...

Cat. No.: B2406514

CAS No.: 328026-09-1

7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)eth...

Cat. No.: B2406515

CAS No.: 1448136-93-3

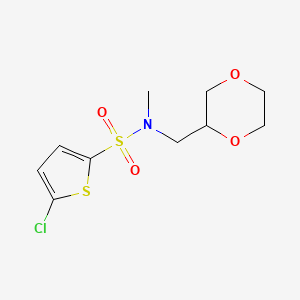

Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio...

Cat. No.: B2406516

CAS No.: 877811-60-4

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2406513.png)

![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2406514.png)

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)

![N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406523.png)

![N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B2406528.png)

![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)

![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)